Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
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Description
“Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate” is a chemical compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazine hydrate in a nucleophilic reaction . A method for synthesizing related compounds involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve several steps. For instance, the synthesis of related compounds often involves nucleophilic reactions . Additionally, the compound may undergo various transformations under different conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the density of related compounds can be determined . The decomposition temperature, sensitivities, and detonation velocity can also be determined .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The ability of hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allows them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound.
Result of Action
The diverse pharmacological activities of similar compounds suggest that the compound may have a wide range of effects at the molecular and cellular levels .
Future Directions
The future directions in the research of this compound could involve further investigation into its biological activities, such as its potential as a CDK2 inhibitor . Additionally, the synthesis methods could be optimized, and the compound could be transformed into different forms to overcome any challenges associated with its properties .
Properties
IUPAC Name |
methyl 4-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-24-13(23)9-2-4-10(5-3-9)16-12(22)8-25-15-19-18-14-17-11(21)6-7-20(14)15/h2-7H,8H2,1H3,(H,16,22)(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFMOLTCMGUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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